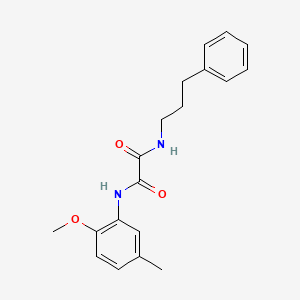

N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide

Description

N1-(2-Methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (C₂O₂N₂) core. The N1 position is substituted with a 2-methoxy-5-methylphenyl group, while the N2 position features a 3-phenylpropyl chain. Its synthesis likely follows methods analogous to other oxalamides, involving sequential amine coupling reactions under controlled conditions .

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14-10-11-17(24-2)16(13-14)21-19(23)18(22)20-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXHYDUCNPTHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere, to ensure the formation of the desired oxalamide product. The reaction conditions may include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: 0°C to room temperature

Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid byproduct

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Purification of starting amines and oxalyl chloride.

Reaction: Conducting the reaction in large reactors with precise control over temperature and mixing.

Purification: Isolation of the product through crystallization or chromatography.

Quality Control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC or NMR.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide core can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:

Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding.

Receptor Modulation: Altering receptor conformation and signaling pathways.

Comparison with Similar Compounds

Comparison Insights :

- Substituent Effects : The position of methoxy and methyl groups on the phenyl ring (e.g., 2-methoxy-4-methyl vs. 2-methoxy-5-methyl) may influence metabolic stability. For instance, para-substituted analogs (e.g., 4-methyl) show higher metabolic oxidation rates compared to ortho-substituted derivatives .

Metabolic and Toxicological Pathways

All evaluated oxalamides undergo hydrolysis of the oxalamide core, followed by oxidation of aromatic/alkyl side chains and conjugation with glucuronide . However:

- Steric Hindrance : Bulky substituents (e.g., adamantyl) slow hydrolysis, whereas smaller groups (e.g., methoxyphenyl) accelerate it.

- Toxicity Profile: Compounds with pyridyl groups (e.g., No. 1768) show higher renal clearance rates, while phenylpropyl derivatives may accumulate in adipose tissues due to lipophilicity.

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound belonging to the class of oxalamides, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

- Molecular Formula: C23H29N3O4

- Molecular Weight: 415.49 g/mol

- CAS Number: 868983-97-5

- Structural Characteristics: The compound features a methoxy-substituted aromatic ring and a phenylpropyl moiety, which may contribute to its biological activity through interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular pathways. The presence of the oxalamide functional group may facilitate hydrogen bonding and hydrophobic interactions with target proteins, enhancing its efficacy.

Anticancer Activity

Recent studies have indicated that compounds with similar oxalamide structures exhibit promising anticancer properties. For instance, structure-activity relationship (SAR) analyses have shown that modifications in the aromatic substituents can significantly influence the cytotoxicity against cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of various substituted oxalamides on human cancer cell lines, revealing that certain derivatives demonstrated IC50 values in the low micromolar range. The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends based on its structural analogs.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Oxalamide A | 15 | HeLa |

| Oxalamide B | 20 | MCF-7 |

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to its potential anticancer effects, preliminary investigations suggest that this compound may exhibit antimicrobial properties. Similar oxalamides have been tested for their efficacy against various bacterial strains, indicating a potential for broad-spectrum activity.

Mechanism:

The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Further studies are required to confirm these effects specifically for this compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings can lead to significant changes in potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity and membrane permeability |

| Phenylpropyl chain | Enhances binding affinity to target proteins |

Research Findings

Recent literature highlights the ongoing research into oxalamides as a class of compounds with therapeutic potential. Investigations into their pharmacokinetics, toxicity profiles, and mechanisms of action are essential for advancing their development into clinical candidates.

Future Directions

Further research should focus on:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Mechanistic studies to elucidate specific interactions with molecular targets.

- Optimization of chemical structure to enhance potency and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.